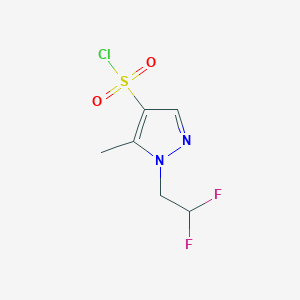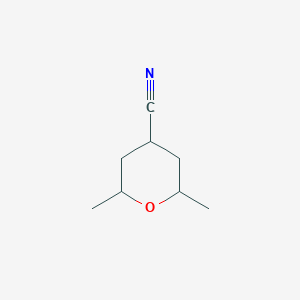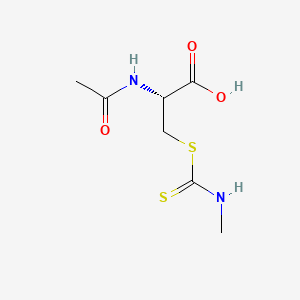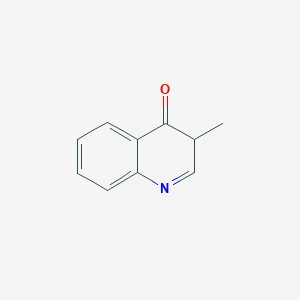![molecular formula C11H5F6NO B11715561 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluor-1-[4-(Trifluormethyl)-3-indolyl]ethanon ist eine organische Verbindung, die sich durch das Vorhandensein von Trifluormethylgruppen und einem Indol-Rest auszeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2,2-Trifluor-1-[4-(Trifluormethyl)-3-indolyl]ethanon beinhaltet typischerweise die Einführung von Trifluormethylgruppen in ein Indol-Gerüst. Eine gängige Methode ist die Reaktion von Indol-Derivaten mit Trifluoracetamidchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Trifluoracetamidchlorids zu verhindern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts durch Techniken wie Umkristallisation oder Chromatographie erreicht.
Chemische Reaktionsanalyse
Arten von Reaktionen
2,2,2-Trifluor-1-[4-(Trifluormethyl)-3-indolyl]ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Trifluormethylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Indol-Derivaten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone typically involves the introduction of trifluoromethyl groups into an indole framework. One common method is the reaction of indole derivatives with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluor-1-[4-(Trifluormethyl)-3-indolyl]ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzielles pharmazeutisches Zwischenprodukt erforscht.
Industrie: Verwendet bei der Entwicklung von fortschrittlichen Materialien und Polymeren.
Wirkmechanismus
Der Wirkmechanismus von 2,2,2-Trifluor-1-[4-(Trifluormethyl)-3-indolyl]ethanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Trifluormethylgruppen verbessern die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Der Indol-Rest kann mit verschiedenen Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu den beobachteten biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,2,2-Trifluoracetophenon
- 2,2,2-Trifluor-1-(3,4,5-Trichlorphenyl)ethanon
- 2,2,2-Trifluor-1-phenylethanon
Einzigartigkeit
2,2,2-Trifluor-1-[4-(Trifluormethyl)-3-indolyl]ethanon ist einzigartig aufgrund des Vorhandenseins von sowohl Trifluormethylgruppen als auch einem Indol-Rest. Diese Kombination verleiht ihr besondere chemische Eigenschaften, wie erhöhte Stabilität und Reaktivität, was sie für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C11H5F6NO |
|---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)6-2-1-3-7-8(6)5(4-18-7)9(19)11(15,16)17/h1-4,18H |
InChI-Schlüssel |
MLYARLBDFDNURL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC=C2C(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11715514.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)

![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)

